molecular formula C14H10F3NO2 B13418443 Deschloro-(S)-efavirenz

Deschloro-(S)-efavirenz

Cat. No.: B13418443
M. Wt: 281.23 g/mol
InChI Key: PMAKZVLAJFKTHQ-ZDUSSCGKSA-N
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Description

Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The removal of the chlorine atom in this compound alters its chemical properties and potentially its biological activity. This compound is of interest in medicinal chemistry for its potential therapeutic applications and its role in understanding the structure-activity relationships of NNRTIs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deschloro-(S)-efavirenz typically involves the modification of the efavirenz molecule to remove the chlorine atom. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: Using a nucleophile to replace the chlorine atom with a hydrogen atom.

    Dehalogenation: Employing reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere to remove the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Deschloro-(S)-efavirenz can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Deschloro-(S)-efavirenz has several scientific research applications, including:

    Medicinal Chemistry: Studying its potential as an antiviral agent and its interactions with HIV-1 reverse transcriptase.

    Pharmacology: Investigating its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.

    Structural Biology: Analyzing its binding interactions with target proteins to elucidate structure-activity relationships.

    Chemical Biology: Exploring its effects on cellular pathways and its potential as a chemical probe for biological studies.

Mechanism of Action

Deschloro-(S)-efavirenz exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. The removal of the chlorine atom may affect its binding affinity and specificity, potentially altering its efficacy and resistance profile. The molecular targets and pathways involved include the reverse transcriptase enzyme and associated viral replication machinery.

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: The parent compound with a chlorine atom, widely used as an NNRTI in HIV treatment.

    Nevirapine: Another NNRTI with a different chemical structure but similar mechanism of action.

    Etravirine: A second-generation NNRTI with a broader resistance profile.

Uniqueness

Deschloro-(S)-efavirenz is unique due to the absence of the chlorine atom, which may confer distinct chemical and biological properties. This modification can influence its pharmacokinetics, binding interactions, and resistance profile, making it a valuable compound for studying the structure-activity relationships of NNRTIs and developing new antiviral agents.

Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

(4S)-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1

InChI Key

PMAKZVLAJFKTHQ-ZDUSSCGKSA-N

Isomeric SMILES

C1CC1C#C[C@]2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F

Origin of Product

United States

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